2,4-Bis(trifluoromethyl)benzaldehyde
Overview
Description
2,4-Bis(trifluoromethyl)benzaldehyde is a chemical compound that is part of the family of aromatic aldehydes substituted with trifluoromethyl groups. It is known for its role in various chemical reactions, particularly as a catalyst or intermediate in organic synthesis processes.
Synthesis Analysis
The synthesis of compounds related to 2,4-bis(trifluoromethyl)benzaldehyde involves the use of fluorinated aromatic compounds and their interactions with other chemical entities. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene is achieved through aromatic nucleophilic substitution, which is a common method for introducing substituents into aromatic rings . Similarly, the synthesis of a novel fluorinated aromatic diamine monomer is accomplished by coupling a trifluoromethyl-substituted acetophenone with a nitrophenyl ether, followed by reduction . These methods highlight the versatility of fluorinated aromatic compounds in synthesis.
Molecular Structure Analysis
The molecular structure of compounds related to 2,4-bis(trifluoromethyl)benzaldehyde is characterized by the presence of fluorine atoms, which significantly influence the physical and chemical properties of these molecules. X-ray crystallography has been used to determine the structure of related compounds, revealing large bond angles around certain atoms due to steric hindrance . The electronic nature of the benzaldehyde/boron trifluoride adduct has been studied, showing that Lewis acid complexation leads to LUMO lowering and an increased positive charge at the carbonyl carbon atom .
Chemical Reactions Analysis
2,4-Bis(trifluoromethyl)benzaldehyde and its derivatives are involved in various chemical reactions. For example, 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to be an effective catalyst for dehydrative amidation between carboxylic acids and amines . The ortho-substituent on the boronic acid is crucial in preventing the coordination of amines, thus accelerating the reaction. Additionally, the interaction of bifunctional Lewis acids with aldehydes has been explored, with some compounds forming stable adducts while others do not . The reactivity of these compounds is further demonstrated in the trifluorovinylation and tetrafluoroethylenation of carbonyl compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-bis(trifluoromethyl)benzaldehyde derivatives are influenced by the presence of fluorine atoms. Fluorinated polyimides derived from related monomers exhibit good solubility in polar organic solvents and have high thermal stability and excellent mechanical properties . The electronic properties of these compounds, as influenced by fluorine atoms, are crucial in their reactivity and the formation of complexes with Lewis acids .
Scientific Research Applications
Chemical Synthesis and Modification
- Functionalization of Benzene Derivatives : Research by Dmowski and Piasecka-Maciejewska (1998) involved regioselective metalation and subsequent carboxylation of 1,3-bis(trifluoromethyl)benzene, leading to the production of 2,6-bis(trifluoromethyl)benzaldehyde (Dmowski & Piasecka-Maciejewska, 1998).
Material Science
- Synthesis of Fluorescent Polymers : Neilson et al. (2008) synthesized highly fluorescent polymers using 4-(trifluorovinyloxy)benzaldehyde, contributing to the field of material science (Neilson et al., 2008).
Organic Chemistry
Biomimetic Transamination : Soloshonok and Yasumoto (2006) described an efficient synthesis of 3,5-bis(trifluoromethyl)benzylamine via biomimetic transamination of 3,5-bis(trifluoromethyl)benzaldehyde, demonstrating a practical synthesis method in organic chemistry (Soloshonok & Yasumoto, 2006).
Formation of Schiff Base Compounds : Yin Da-xue (2010) synthesized bis-Schiff base compounds with trifluoromethyl groups, by reacting benzaldehyde derivatives with specific amines, showcasing a method in organic synthesis (Yin Da-xue, 2010).
Synthesis of Benzaldehyde Derivatives : Crestey et al. (2007) developed a method for synthesizing bis([1,2,4]-oxadiazol)benzaldehydes, starting from benzamidoxime derived from 4-cyanobenzaldehyde (Crestey et al., 2007).
Catalysis in Organic Reactions : Zuyls et al. (2008) reported the use of lanthanide formamidinates as catalysts in the Tishchenko reaction, an important organic synthesis process, for the dimerization of benzaldehyde (Zuyls et al., 2008).
Safety And Hazards
2,4-Bis(trifluoromethyl)benzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is a flammable liquid and can cause skin irritation and serious eye damage. It can also cause specific target organ toxicity after a single exposure, with the respiratory system being the target organ .
properties
IUPAC Name |
2,4-bis(trifluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6O/c10-8(11,12)6-2-1-5(4-16)7(3-6)9(13,14)15/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRCWXOCZIUZBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371124 | |
Record name | 2,4-Bis(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(trifluoromethyl)benzaldehyde | |
CAS RN |
59664-42-5 | |
Record name | 2,4-Bis(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Bis(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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